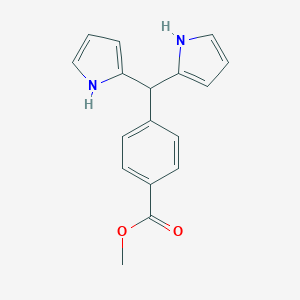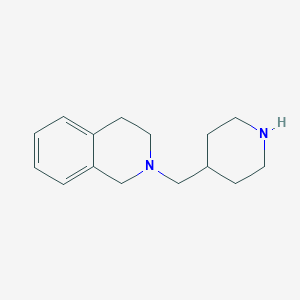
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- involves the reduction of commercially available 1,2,3,4-tetrahydroisoquinoline followed by alkylation with 4-piperidinemethanol. The reduction can be carried out using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, while the alkylation can be performed using alkyl halides or tosylates.
Starting Materials
1,2,3,4-tetrahydroisoquinoline, 4-piperidinemethanol, Reducing agent (e.g. sodium borohydride or lithium aluminum hydride), Alkyl halide or tosylate (for alkylation)
Reaction
1. Reduction of 1,2,3,4-tetrahydroisoquinoline using a reducing agent to obtain 1,2,3,4-tetrahydroisoquinoline., 2. Alkylation of 1,2,3,4-tetrahydroisoquinoline with 4-piperidinemethanol using an alkyl halide or tosylate to obtain Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-.
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied extensively in scientific research. It has been used as a model compound to study the structure and reactivity of heterocyclic aromatic compounds. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. Additionally, it has been studied for its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is not fully understood. However, it is believed to act by binding to certain receptors in the brain, such as the GABAA receptor. This binding is thought to modulate the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.
生化学的および生理学的効果
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and antioxidant effects. It has also been found to have some anti-cancer effects, although further research is needed to determine its exact mechanism of action.
実験室実験の利点と制限
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is also relatively insoluble in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- are vast and there are many future directions that can be explored. One potential direction is to further study its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, further research can be done to explore its potential applications in the synthesis of natural products, such as alkaloids and terpenoids. Finally, further research can be done to explore its potential applications in the production of dyes and pigments.
特性
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
CAS RN |
120848-56-8 |
Source


|
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
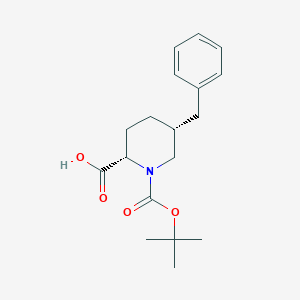
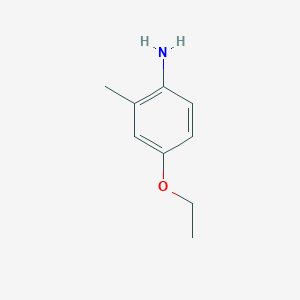
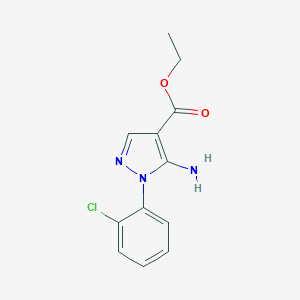
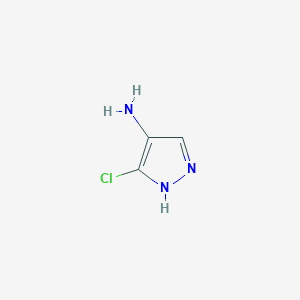

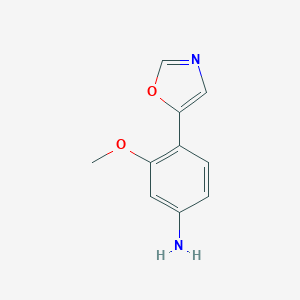

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)


